molecular formula C23H17ClFN3O2 B2991182 2-amino-N-(3-chloro-4-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide CAS No. 898417-68-0

2-amino-N-(3-chloro-4-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide

Cat. No.: B2991182
CAS No.: 898417-68-0
M. Wt: 421.86
InChI Key: UFTWURXESWPKTK-UHFFFAOYSA-N
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Description

The compound 2-amino-N-(3-chloro-4-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a structurally complex indolizine derivative. The indolizine core is substituted with a 4-fluorobenzoyl group at position 3 and an amide-linked 3-chloro-4-methylphenyl moiety at position 1. These substituents are hypothesized to enhance metabolic stability and modulate target binding affinity .

Properties

IUPAC Name

2-amino-N-(3-chloro-4-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O2/c1-13-5-10-16(12-17(13)24)27-23(30)19-18-4-2-3-11-28(18)21(20(19)26)22(29)14-6-8-15(25)9-7-14/h2-12H,26H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTWURXESWPKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-N-(3-chloro-4-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H17ClFN3O2 , indicating the presence of an indolizine core with various substituents that enhance its biological properties. The structural features include:

  • Indolizine Core : A bicyclic structure that contributes to the compound's stability and reactivity.
  • Chloro and Fluoro Substituents : These halogen atoms can significantly influence the compound's pharmacokinetics and biological interactions.
  • Amide Functional Group : Enhances solubility in biological systems, facilitating interaction with target biomolecules.

Biological Activity

Recent studies have indicated that this compound exhibits a range of biological activities, primarily in the fields of antiviral and anticancer research. The following table summarizes key findings related to its biological activity:

Activity Mechanism References
AntiviralInhibition of viral replication through interference with viral protein synthesis.
AnticancerInduction of apoptosis in cancer cells via modulation of signaling pathways.
Anti-inflammatoryReduction of pro-inflammatory cytokines through inhibition of NF-kB signaling.

Case Studies

  • Antiviral Activity : A study demonstrated that this compound effectively inhibited the replication of certain viruses in vitro. The mechanism was attributed to its ability to bind to viral proteins, disrupting their function.
  • Anticancer Properties : Research involving various cancer cell lines showed that this compound induced significant apoptosis, suggesting a potential application in cancer therapy. The study highlighted its ability to activate caspase pathways, leading to programmed cell death.
  • Anti-inflammatory Effects : In models of inflammation, this compound reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent. This was particularly noted in studies focusing on chronic inflammatory diseases.

Comparison with Similar Compounds

Structural and Electronic Analysis

  • N-Phenyl Substituents :

    • The target compound’s 3-chloro-4-methylphenyl group combines steric bulk (methyl) and electron-withdrawing effects (chloro), which may enhance membrane permeability and resistance to oxidative metabolism .
    • In contrast, the 4-methoxyphenyl analog (CAS 898433-85-7) has an electron-donating methoxy group, which could reduce electrophilic reactivity but improve solubility .
  • Benzoyl Groups: The 4-fluorobenzoyl moiety in the target compound and CAS 898433-85-7 provides moderate electron withdrawal, balancing stability and reactivity. Fluorine’s small size and high electronegativity may favor interactions with hydrophobic enzyme pockets .

Molecular Weight and Physicochemical Properties

  • The target compound’s estimated molecular weight (~429.86 g/mol) places it between the lighter methoxy analog (403.41 g/mol) and the heavier nitro-substituted derivatives (428–448 g/mol).

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